molecular formula C22H23N3O6S B12173777 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12173777
M. Wt: 457.5 g/mol
InChI Key: QEIGAIOIMJUKFW-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a spirocyclic azaspiro moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the incorporation of the spirocyclic azaspiro moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenyl group, thiazole ring, and spirocyclic azaspiro moiety distinguishes it from similar compounds and contributes to its unique chemical and biological properties.

Biological Activity

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure along with a thiazole ring and a methoxyphenyl group. Its molecular formula is C21H21N3O5SC_{21}H_{21}N_{3}O_{5}S with a molecular weight of approximately 427.5 g/mol. The presence of these structural features is crucial for its biological activity.

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation: Studies show that thiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cells .
  • Interaction with Proteins: The compound is believed to interact with specific proteins involved in cancer progression. For example, it has been studied for its ability to inhibit the menin-mixed lineage leukemia interaction, which is crucial in certain leukemias.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

  • Study on Cytotoxicity: A study assessed various thiazole compounds for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited potent cytotoxicity with IC50 values as low as 1.61 µg/mL against specific cancer types .
  • Molecular Dynamics Simulations: Molecular dynamics simulations have been employed to understand how these compounds interact at the molecular level with target proteins. The results suggest that hydrophobic interactions play a significant role in binding affinity and subsequent biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that certain modifications to the thiazole ring and substituents on the phenyl group can significantly enhance biological activity:

Structure ModificationEffect on Activity
Methyl group at position 4 of the phenyl ringIncreases cytotoxicity
Presence of electron-donating groupsEnhances interaction with target proteins
Variations in the spirocyclic structureAlters binding affinity and selectivity

Summary of Findings

The biological activity of this compound highlights its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and interact with critical proteins involved in tumorigenesis positions it as a promising candidate for further research and development.

Properties

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H23N3O6S/c1-30-14-8-4-3-7-13(14)18-17(19(28)31-2)24-21(32-18)23-15(26)12-25-16(27)11-22(20(25)29)9-5-6-10-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,23,24,26)

InChI Key

QEIGAIOIMJUKFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4)C(=O)OC

Origin of Product

United States

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